

A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Methoxy-Indoles

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Compound of Interest

Compound Name:	(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
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The strategic incorporation of fluorine into pharmacologically active molecules, such as those containing the indole scaffold, is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. This guide provides a detailed spectroscopic comparison of fluorinated methoxy-indoles with their non-fluorinated analogs, supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The introduction of a fluorine atom to the indole ring significantly influences its electronic environment, leading to characteristic shifts in spectroscopic data. The following tables summarize the key spectroscopic parameters for representative fluorinated and non-fluorinated methoxy- and methyl-substituted indoles, allowing for a direct comparison.

Table 1: ^1H , ^{13}C , and ^{19}F NMR Spectroscopic Data of Substituted Indoles

Compound	Position	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	^{19}F NMR (δ , ppm)	Reference
5-Fluoro-3-methyl-1H-indole	5-F	7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)	158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70	-125.24	[1]
6-Fluoro-3-methyl-1H-indole	6-F	7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)	161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72	-121.75	[1]
5-Methoxy-3-methyl-1H-indole	5-OCH ₃	7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz,	154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58,	N/A	[1]

1H), 3.90 (s, 100.81,
3H), 2.33 (s, 56.05, 9.81
3H)

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compound	IR (cm ⁻¹)	UV-Vis (λ_{max} , nm)	Reference
5-Methoxy-1H-indole-2-carboxylic acid	3381 (N-H), 2994- 2839 (C-H), 1695 (C=O), 1259 (C-O)	Not specified	[2][3][4]
Indole (general)	~3400 (N-H), ~3100- 3000 (Ar C-H), ~1600- 1450 (C=C)	~270-290	
Fluorinated Indoles (general)	C-F stretching bands typically appear in the 1400-1000 cm ⁻¹ region.	The introduction of fluorine can cause shifts in the absorption maxima.	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are representative protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition:
 - Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
[1]

- ^1H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak.
- ^{13}C NMR: Spectra are recorded with proton decoupling.
- ^{19}F NMR: Chemical shifts are reported relative to an external standard such as CFCl_3 (δ 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
 - Parameters: Spectra are collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

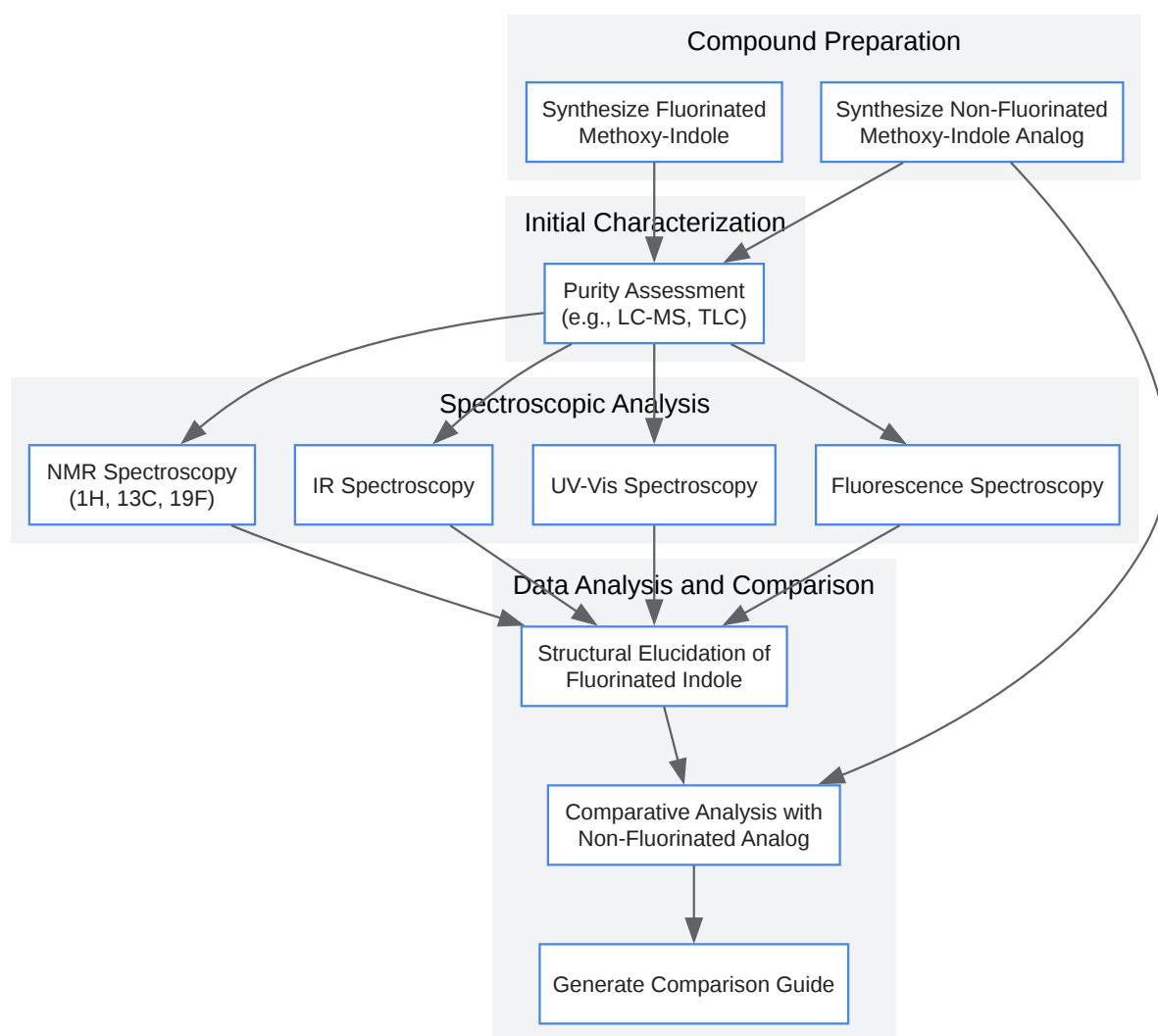
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: The sample is dissolved in a suitable UV-grade solvent, such as methanol or ethanol, to a concentration that gives an absorbance reading within the linear range of the instrument (typically below 1.5).
- Data Acquisition:
 - Instrumentation: A UV-Vis spectrophotometer is used.
 - Parameters: The spectrum is recorded over a wavelength range of approximately 200-800 nm. The solvent is used as a blank.

Visualizations

Workflow for Spectroscopic Analysis of Novel Fluorinated Methoxy-Indoles

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized fluorinated methoxy-indole, from initial purity assessment to detailed structural elucidation and comparison with its non-fluorinated analog.



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Caption: Workflow for the spectroscopic analysis of fluorinated methoxy-indoles.

This guide highlights the key spectroscopic differences between fluorinated and non-fluorinated methoxy-indoles, providing a foundational resource for researchers in the field. The presented data and protocols facilitate the characterization and comparison of these important classes of molecules.

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